2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid
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Overview
Description
2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a synthetic organic compound that features a thiazole ring substituted with a 4-chloro-2-fluorophenyl group and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves the formation of the thiazole ring followed by the introduction of the difluoroacetic acid group. One common method is the cyclization of a precursor containing the 4-chloro-2-fluorophenyl group with a thioamide under acidic conditions to form the thiazole ring. The difluoroacetic acid group can then be introduced via a nucleophilic substitution reaction using a suitable difluoroacetylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-acetic acid
- **2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2,2-trifluoroacetic acid
- **2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoropropionic acid
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the difluoroacetic acid moiety, imparts unique chemical and biological properties to 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid. These features can enhance its reactivity and specificity in various applications compared to similar compounds .
Properties
CAS No. |
2680533-66-6 |
---|---|
Molecular Formula |
C11H5ClF3NO2S |
Molecular Weight |
307.7 |
Purity |
95 |
Origin of Product |
United States |
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